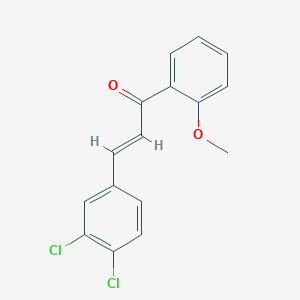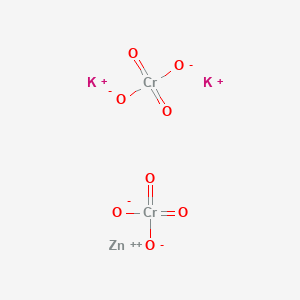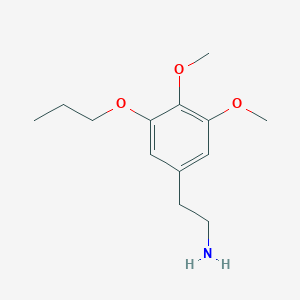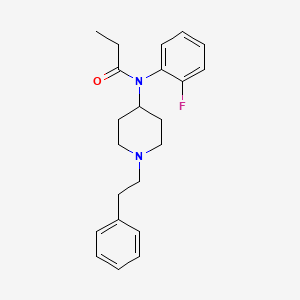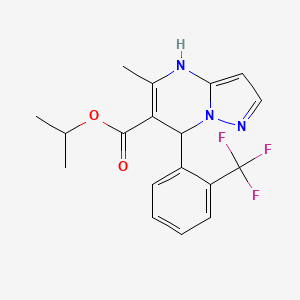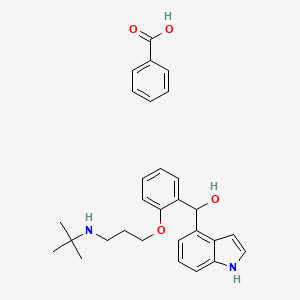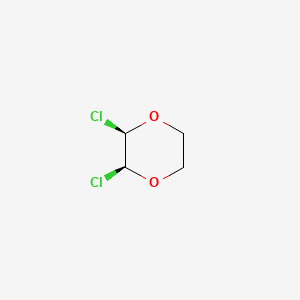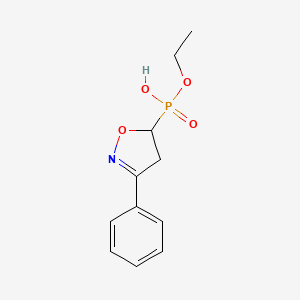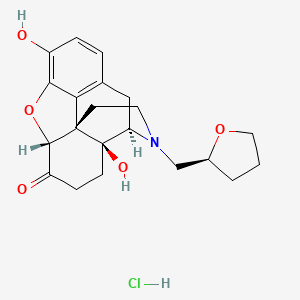
3-Ethoxy-2-oxobutyraldehyde bisthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-oxobutyraldehyde bisthiosemicarbazone is a compound known for its antineoplastic properties. It has been studied extensively for its potential in cancer treatment, particularly in its copper(II) complex form . This compound is part of the thiosemicarbazone family, which has shown significant biological activity, including antimicrobial, antiparasitic, and antitumor effects .
Preparation Methods
The synthesis of 3-ethoxy-2-oxobutyraldehyde bisthiosemicarbazone typically involves the reaction of 3-ethoxy-2-oxobutyraldehyde with thiosemicarbazide under controlled conditions . The reaction is usually carried out in an aqueous or alcoholic medium, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Ethoxy-2-oxobutyraldehyde bisthiosemicarbazone undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can undergo redox reactions, particularly when complexed with metal ions like copper(II).
Substitution: The thiosemicarbazone ligands can be displaced in the presence of certain reagents, leading to the formation of new complexes.
Complexation: It forms stable complexes with metal ions, which are often more biologically active than the free ligand.
Common reagents used in these reactions include metal salts (e.g., copper(II) sulfate), reducing agents (e.g., thiols), and solvents like ethanol or water. The major products formed from these reactions are typically metal complexes, which have enhanced biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-ethoxy-2-oxobutyraldehyde bisthiosemicarbazone involves its interaction with metal ions, particularly copper(II). The compound forms a complex with copper(II), which undergoes redox reactions in the presence of tumor cells . This leads to the reduction of copper and the displacement of the thiosemicarbazone ligand, resulting in cytotoxic effects. The widespread distribution of cell-bound copper suggests multiple modes of cytotoxicity, including the generation of reactive oxygen species and the disruption of cellular processes .
Comparison with Similar Compounds
3-Ethoxy-2-oxobutyraldehyde bisthiosemicarbazone is unique among thiosemicarbazones due to its specific structure and the presence of the ethoxy group. Similar compounds include:
Kethoxal bisthiosemicarbazone: Known for its antitumor activity and ability to form stable metal complexes.
Pyruvaldehyde bisthiosemicarbazone: Another thiosemicarbazone with significant biological activity.
Diacetyl bisthiosemicarbazone: Used in various biological and chemical applications.
These compounds share similar properties but differ in their specific structures and the nature of their biological activities.
Properties
CAS No. |
93616-61-6 |
|---|---|
Molecular Formula |
C8H16N6OS2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[(E)-[(1E)-1-(carbamothioylhydrazinylidene)-4-ethoxybutan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C8H16N6OS2/c1-2-15-4-3-6(12-14-8(10)17)5-11-13-7(9)16/h5H,2-4H2,1H3,(H3,9,13,16)(H3,10,14,17)/b11-5+,12-6+ |
InChI Key |
NCVSJEGHRODBFD-YDWXAUTNSA-N |
Isomeric SMILES |
CCOCC/C(=N\NC(=S)N)/C=N/NC(=S)N |
Canonical SMILES |
CCOCCC(=NNC(=S)N)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


